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molecular formula C5H6BrNO2S2 B2736241 5-bromo-N-methylthiophene-2-sulfonamide CAS No. 81597-52-6

5-bromo-N-methylthiophene-2-sulfonamide

Cat. No. B2736241
M. Wt: 256.13
InChI Key: JLLYLQLDYORLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

To a solution of 5-bromothiophene-2-sulfonyl chloride (602 mg) in tetrahydrofuran (5 mL) was added dropwise a solution of 2.0M methylamine-tetrahydrofuran (3.5 mL) on an ice bath. After stirring for 15 minutes on an ice bath, the solution was diluted with water and extracted with ethyl acetate. After washing with an aqueous solution of saturated sodium bicarbonate and saturated sodium chloride water, the solution was dried with anhydrous sodium sulfate. After filtration through silica gel, the solvent was removed by evaporation to provide the title compound (608 mg) as a colorless oily matter.
Quantity
602 mg
Type
reactant
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[CH3:11][NH2:12].O1CCCC1>O1CCCC1.O>[CH3:11][NH:12][S:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
602 mg
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)Cl
Name
methylamine tetrahydrofuran
Quantity
3.5 mL
Type
reactant
Smiles
CN.O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After washing with an aqueous solution of saturated sodium bicarbonate and saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration through silica gel
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNS(=O)(=O)C=1SC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 608 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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